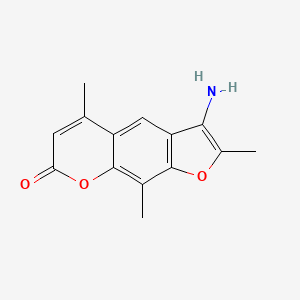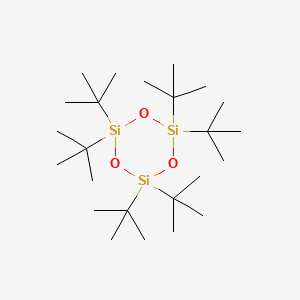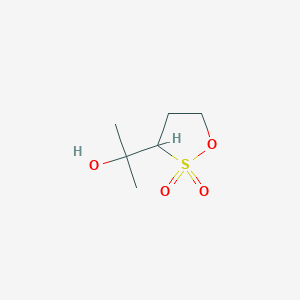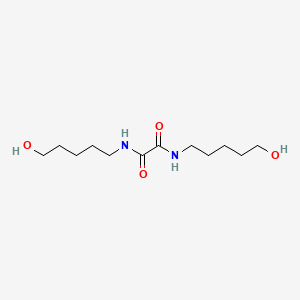
N~1~,N~2~-Bis(5-hydroxypentyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(5-hydroxypentyl)oxamide: is an organic compound with the molecular formula C12H24N2O4 It is a derivative of oxamide, characterized by the presence of two 5-hydroxypentyl groups attached to the nitrogen atoms of the oxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(5-hydroxypentyl)oxamide typically involves the reaction of oxalyl chloride with 5-amino-1-pentanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate oxalyl chloride derivative, which then reacts with the amine to form the desired oxamide. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods: Industrial production of N,N’-bis(5-hydroxypentyl)oxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards. Techniques such as recrystallization and chromatography may be employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(5-hydroxypentyl)oxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxamide core can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters
Scientific Research Applications
Chemistry: N,N’-bis(5-hydroxypentyl)oxamide is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: In biological research, this compound can be used to study the interactions between small molecules and proteins. It may also serve as a building block for the synthesis of biologically active molecules .
Medicine: The compound’s ability to form stable complexes with metal ions can be exploited in drug design .
Industry: In the industrial sector, N,N’-bis(5-hydroxypentyl)oxamide can be used in the production of polymers and materials with specific properties. Its ability to form hydrogen bonds makes it useful in the design of self-assembled materials .
Mechanism of Action
The mechanism of action of N,N’-bis(5-hydroxypentyl)oxamide involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and proteins, altering their activity. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s interactions with biological molecules .
Comparison with Similar Compounds
- N,N’-bis(2-hydroxyethyl)oxamide
- N,N’-bis(3-hydroxypropyl)oxamide
- N,N’-bis(4-hydroxybutyl)oxamide
Comparison: N,N’-bis(5-hydroxypentyl)oxamide is unique due to the length of its hydroxypentyl chains, which can influence its solubility, reactivity, and ability to form hydrogen bonds. Compared to shorter-chain analogs, it may exhibit different physical and chemical properties, making it suitable for specific applications in materials science and coordination chemistry .
Properties
CAS No. |
75396-54-2 |
|---|---|
Molecular Formula |
C12H24N2O4 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N,N'-bis(5-hydroxypentyl)oxamide |
InChI |
InChI=1S/C12H24N2O4/c15-9-5-1-3-7-13-11(17)12(18)14-8-4-2-6-10-16/h15-16H,1-10H2,(H,13,17)(H,14,18) |
InChI Key |
GVJGLKAORPFTQA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNC(=O)C(=O)NCCCCCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


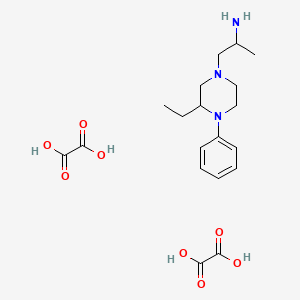
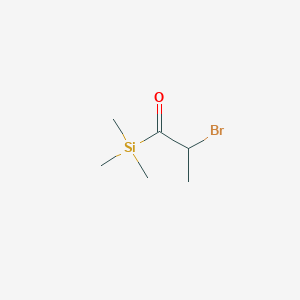
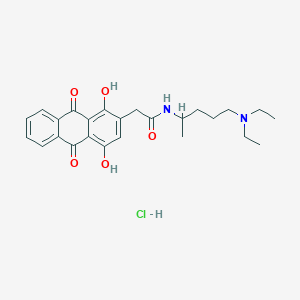
![10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14432838.png)
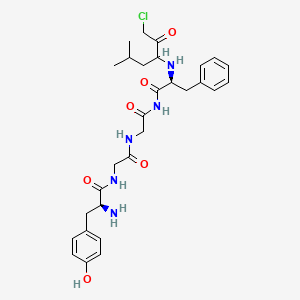
![3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile](/img/structure/B14432849.png)

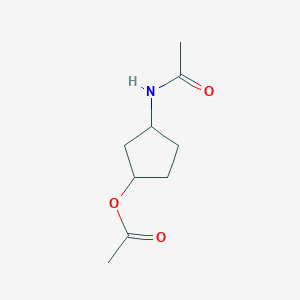
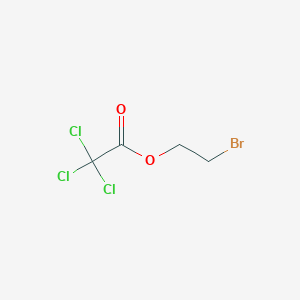
![3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14432861.png)
